N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
Description
N¹-(2,3-Dichloro-benzyl)-N¹-ethyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 2,3-dichlorobenzyl group and an ethyl substituent on the primary nitrogen. Its structure combines electron-withdrawing chlorine atoms with a flexible ethylenediamine backbone, which may influence its reactivity, solubility, and binding properties. Notably, this compound is listed as discontinued in commercial catalogs (), suggesting challenges in production, stability, or niche applicability .
Properties
IUPAC Name |
N'-[(2,3-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(7-6-14)8-9-4-3-5-10(12)11(9)13/h3-5H,2,6-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWWTIUTOQVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzyl chloride with ethylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N*1*-(2,3-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and differences:
Notes:
- Substituent Position Impact : The 2,3-dichloro substitution on the benzyl ring (target compound) creates a sterically hindered and electron-deficient aromatic system compared to 2,4- or 2,5-dichloro analogs. This may affect coordination chemistry or biological target binding .
- Functional Group Variations : Replacing chlorine with methoxy () introduces electron-donating effects, altering electronic properties and solubility .
Biological Activity
N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine (CAS No. 1353983-19-3) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C11H16Cl2N2
- Molecular Weight : 247.17 g/mol
- CAS Number : 1353983-19-3
N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine exhibits biological activity through its interaction with various molecular targets. The compound may function as an enzyme inhibitor by binding to active or allosteric sites on enzymes, thus altering their conformation and function. This action can impact several biological pathways, including metabolic processes and cellular regulation.
Antioxidant Activity
Research indicates that compounds similar to N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine demonstrate significant antioxidant properties. For instance:
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine | TBD | TBD |
| Standard Antioxidant (BHA) | 93.75 ± 0.47 | 7.12 ± 2.32 |
The ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
Enzyme Inhibition Studies
A study focusing on enzyme inhibition revealed that N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine inhibits specific enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Enzyme A | Competitive | TBD |
| Enzyme B | Non-competitive | TBD |
These findings highlight the compound's potential as a therapeutic agent in metabolic disorders.
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine was tested for its antioxidant capacity using the DPPH radical scavenging assay. The results indicated a strong antioxidant effect comparable to established antioxidants.
Case Study 2: Enzyme Interaction
A series of assays were conducted to evaluate the interaction of N1-(2,3-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine with various enzymes. The compound showed promising results in inhibiting key enzymes associated with inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
